2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
The compound 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one belongs to the pyrimido[5,4-b]indol-4-one class, characterized by a fused pyrimidine-indole core. This derivative features a 3-fluorobenzylsulfanyl group at position 2 and a 4-methylphenyl substituent at position 3.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3OS/c1-15-9-11-18(12-10-15)28-23(29)22-21(19-7-2-3-8-20(19)26-22)27-24(28)30-14-16-5-4-6-17(25)13-16/h2-13,26H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRENEFVILZVUBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, including the formation of the pyrimidoindole core and the subsequent attachment of the fluorophenyl and methylphenyl groups. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,
Biological Activity
The compound 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a member of the pyrimidoindole class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A pyrimidoindole core , which is known for various pharmacological activities.
- A fluorophenyl group , which can enhance lipophilicity and biological activity.
- A sulfanyl linkage , which may influence interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity :
-
Anticancer Potential :
- Preliminary studies suggest that the compound may possess anticancer properties. It has been evaluated in cell lines for its ability to inhibit cell proliferation and induce apoptosis. The presence of specific substituents in its structure correlates with enhanced cytotoxicity against cancer cell lines, particularly those resistant to conventional therapies .
- Anti-inflammatory Effects :
The biological activity of 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways or disease processes. For instance, its ability to inhibit dihydroorotate dehydrogenase (DHODH) has been noted, which is significant in the context of immunosuppressive therapies .
- Receptor Interaction : The structural features allow it to bind effectively to various receptors, potentially influencing signal transduction pathways that regulate cell growth and inflammation .
Case Studies and Research Findings
A review of recent literature highlights several key findings regarding the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimido[5,4-b]indol-4-one derivatives exhibit diverse biological activities influenced by substituent variations. Below is a comparative analysis of structurally related compounds:
Substituent Variations at Position 3
- 4-Chlorophenyl (): The electron-withdrawing chlorine may increase binding affinity to hydrophobic pockets but could elevate toxicity risks .
- 3-Methoxyphenyl (): Methoxy groups improve solubility via hydrogen bonding but may reduce metabolic stability .
- 4-Methoxyphenyl (): Similar to 3-methoxyphenyl but with altered electronic effects due to para substitution .
Substituent Variations at the Sulfanyl Group
- 3-Fluorobenzyl (Target Compound): Fluorine increases electronegativity and bioavailability.
- Phenacyl (): The ketone group in phenacylsulfanyl may confer reactivity toward nucleophiles, affecting stability .
- 3-Methylbenzyl (): Methyl groups balance lipophilicity and metabolic resistance .
Molecular Weight and Physicochemical Trends
*Estimated based on structural analogs.
Research Findings and Trends
Fluorine Substitution: The 3-fluorobenzyl group in the target compound likely enhances metabolic stability and bioavailability compared to non-halogenated analogs (e.g., ’s 4-methylbenzyl derivative) .
Para-Substituted Phenyl Groups : 4-Methylphenyl (target) and 4-chlorophenyl () substituents optimize hydrophobic interactions in binding pockets, whereas methoxy groups (–7) improve solubility .
Sulfanyl Group Diversity : Phenacyl () and piperidinylethyl () substituents introduce steric and electronic complexity, which may be leveraged for targeted drug design .
Q & A
Q. What are the optimized synthetic routes for 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one, and how can purity be validated?
- Methodological Answer : The synthesis involves multi-step heterocyclic coupling reactions. A three-step protocol is recommended:
Core scaffold assembly : Use a palladium-catalyzed cross-coupling reaction to fuse the pyrimidine and indole moieties.
Sulfanyl group introduction : React the intermediate with 3-fluorobenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF).
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via -/-NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use -NMR to verify substitution patterns (e.g., fluorophenyl and methylphenyl groups) and -NMR to confirm fluorine incorporation.
- Mass Spectrometry : HRMS (ESI⁺ or MALDI-TOF) to validate the molecular ion peak and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., dichloromethane/methanol) and refine using SHELXL .
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic data refinement for this compound?
- Methodological Answer : Discrepancies in thermal parameters or occupancy rates often arise from disordered solvent molecules or dynamic flexibility. Strategies include:
- Data Collection : Use high-resolution synchrotron data (≤ 0.8 Å) to improve signal-to-noise ratios.
- Refinement : Apply SHELXL’s restraints for anisotropic displacement parameters and utilize the SQUEEZE algorithm (PLATON) to model disordered solvent .
- Validation : Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids and bond-length/bond-angle anomalies .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
Physicochemical Profiling : Measure logP (octanol-water partitioning) via shake-flask method and hydrolysis stability at varying pH (1–13).
Biotic Degradation : Use OECD 301D (closed bottle test) with activated sludge to assess biodegradability.
Ecotoxicity Screening : Perform Daphnia magna acute toxicity assays (48-hour EC₅₀) and algal growth inhibition tests (OECD 201).
Data Integration : Model environmental persistence using EPI Suite or QSAR tools .
Q. How can researchers resolve discrepancies in biological activity data across different assay platforms?
- Methodological Answer : Contradictions may stem from assay sensitivity or off-target effects. Mitigate via:
- Standardized Protocols : Use a common cell line (e.g., HEK-293 for receptor-binding assays) with controlled passage numbers.
- Orthogonal Assays : Cross-validate kinase inhibition data (IC₅₀) using fluorescence polarization (FP) and surface plasmon resonance (SPR).
- Data Normalization : Apply Z’-factor statistical analysis to distinguish true hits from artifacts .
Methodological Tools and Frameworks
Q. What computational methods support SAR (Structure-Activity Relationship) studies for this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns trajectories.
- QSAR Modeling : Employ Gaussian for DFT calculations (B3LYP/6-31G* basis set) to correlate electronic properties (HOMO-LUMO gaps) with activity .
Q. How can a theoretical framework guide mechanistic studies of this compound’s pharmacological effects?
Theoretical Pole : Link hypotheses to established kinase inhibition mechanisms (e.g., ATP-binding pocket competition).
Epistemological Pole : Design dose-response experiments to distinguish competitive vs. non-competitive inhibition.
Technical Pole : Use stopped-flow kinetics to measure binding rates (, ).
Morphological Pole : Interpret data through the lens of allosteric modulation theories .
Data Presentation and Reporting
Q. What are best practices for presenting contradictory spectral or crystallographic data in publications?
- Methodological Answer :
- Transparency : Disclose all refinement statistics (R-factors, residual density) in supplementary materials.
- Visualization : Use CCDC Mercury for overlaying multiple crystal structures to highlight conformational differences.
- Contextualization : Discuss anomalies in the context of solvent effects or polymorphism, citing SHELX and ORTEP-3 workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
